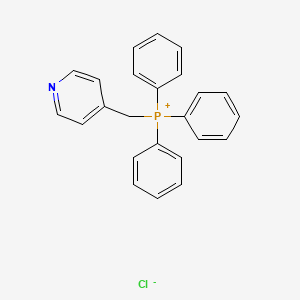

(4-Pyridinylmethyl)triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(pyridin-4-ylmethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDYRTOUNGDPDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472560 | |

| Record name | AG-G-92846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73870-25-4 | |

| Record name | AG-G-92846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl(4-pyridylmethyl)phosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Pyridinylmethyl)triphenylphosphonium chloride

Introduction: A Versatile Reagent for Pyridyl-Containing Architectures

(4-Pyridinylmethyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a pivotal reagent in modern organic synthesis. Its structure, featuring a triphenylphosphine moiety linked to a pyridinylmethyl group, positions it as a key precursor to phosphorus ylides, which are instrumental in the renowned Wittig reaction. The strategic importance of this compound lies in its ability to introduce the vinylpyridine functional group into a wide array of molecules. Given that the pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, this reagent is of significant interest to researchers in drug discovery, as well as in materials science where pyridine-based polymers and ligands are of growing importance.[1][2] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application in a laboratory setting. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.

Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| CAS Number | 73870-25-4 | [3] |

| Molecular Formula | C₂₄H₂₁ClNP | [3] |

| Molecular Weight | 389.86 g/mol | [3] |

| Appearance | Yellowish to pale brown-orange solid. | [4] |

| Melting Point | >215 °C | [5] |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMF. Sparingly soluble in dichloromethane and chloroform. Insoluble in non-polar solvents such as diethyl ether and hexanes. | General solubility of phosphonium salts.[6][7] |

| pKa (of methylene protons) | Estimated 15-17 | The methylene protons adjacent to the phosphonium center are rendered acidic. Their pKa is comparable to other benzyl-type phosphonium salts, allowing for deprotonation by strong bases to form the ylide.[8] |

| Hygroscopicity | Likely to be hygroscopic. | Quaternary phosphonium salts, especially halides, tend to absorb moisture from the atmosphere. Proper storage in a desiccator is recommended.[9][10] |

Predicted Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

-

δ 8.5-8.7 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen atom (H-2, H-6). These are expected to be the most deshielded aromatic protons due to the electron-withdrawing effect of the positively charged nitrogen.

-

δ 7.6-7.9 ppm (m, 15H): A complex multiplet corresponding to the fifteen protons of the three phenyl rings on the phosphorus atom.

-

δ 7.2-7.4 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen atom (H-3, H-5).

-

δ 5.5-5.7 ppm (d, JP-H ≈ 15 Hz, 2H): The methylene protons (CH₂) adjacent to the phosphorus atom. These protons are significantly deshielded by the adjacent positive phosphorus and will appear as a doublet due to coupling with the ³¹P nucleus.

¹³C NMR (125 MHz, CDCl₃):

-

δ ~150 ppm: C-2 and C-6 carbons of the pyridine ring.

-

δ ~145 ppm: C-4 carbon of the pyridine ring (attachment point).

-

δ ~125-135 ppm: Carbons of the triphenylphosphine group, showing characteristic coupling to phosphorus.

-

δ ~122 ppm: C-3 and C-5 carbons of the pyridine ring.

-

δ ~30 ppm (d, JP-C ≈ 50 Hz): The methylene carbon, showing a large coupling constant with the phosphorus atom.

³¹P NMR (202 MHz, CDCl₃):

-

δ ~20-25 ppm (s): A single peak is expected in the typical range for quaternary phosphonium salts.[11]

FT-IR (KBr Pellet):

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~1640 cm⁻¹: C=N stretching of the pyridinium ring.[12]

-

~1440 cm⁻¹: P-Ph (P-C aromatic) stretching vibration.[13]

-

~1110 cm⁻¹: A strong band characteristic of the P-C bond.[13]

-

Other bands: C-H bending vibrations for the pyridine and phenyl rings.

Synthesis and Purification

The most common and straightforward synthesis of this compound involves a nucleophilic substitution reaction between triphenylphosphine and 4-(chloromethyl)pyridine (or its hydrochloride salt).

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures for the preparation of phosphonium salts.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (1.0 eq) and 4-(chloromethyl)pyridine hydrochloride (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask. The volume should be sufficient to create a stirrable slurry.

-

Heating: Heat the reaction mixture to approximately 80°C with vigorous stirring. The reaction progress can be monitored by TLC by observing the consumption of triphenylphosphine. The reaction is typically complete within 1-2 hours.

-

Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath to induce crystallization. If precipitation is slow, scratching the inside of the flask with a glass rod can initiate the process.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine. Dry the purified product under vacuum to obtain this compound as a solid.

Purification Insights: A Self-Validating System

The purity of the phosphonium salt is critical for the success of subsequent reactions, particularly the Wittig reaction. The primary impurities are typically unreacted triphenylphosphine and triphenylphosphine oxide (TPPO), which can form if the starting materials or solvent contain moisture or if the reaction is exposed to air for prolonged periods at high temperatures.

-

Removal of Triphenylphosphine: Unreacted triphenylphosphine is non-polar and can be effectively removed by washing the crude solid product with a non-polar solvent in which the phosphonium salt is insoluble, such as diethyl ether or toluene.[14]

-

Removal of Triphenylphosphine Oxide (TPPO): TPPO is more polar and can be more challenging to remove. Careful recrystallization is often necessary. A solvent system where the phosphonium salt has lower solubility than TPPO at cold temperatures should be chosen.

-

Trituration: If the product oils out or is a sticky solid, trituration can be an effective purification method. This involves vigorously stirring or grinding the crude product with a non-polar solvent (e.g., hexanes or diethyl ether). This process washes away impurities and can often induce the solidification of the desired product.[14]

Core Application: The Wittig Reaction for Vinylpyridine Synthesis

The primary utility of this compound is as a precursor to its corresponding phosphorus ylide, a key component in the Wittig reaction. This reaction provides a powerful and reliable method for converting aldehydes and ketones into alkenes, in this case, 4-vinylpyridines.

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a sequence of well-understood steps, initiated by the deprotonation of the phosphonium salt.

-

Ylide Formation: The acidic methylene protons of the phosphonium salt are abstracted by a strong base (e.g., NaOH, NaH, n-BuLi) to form a phosphorus ylide. This ylide is a resonance-stabilized species with a nucleophilic carbanion. The presence of the pyridine ring is thought to provide some stabilization to the ylide.[15]

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.

-

Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. This results in the desired alkene and triphenylphosphine oxide as a byproduct.

Reaction Pathway Diagram

Caption: Mechanism of the Wittig reaction using this compound.

Detailed Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of trans-1,2-bis(4-pyridyl)ethylene, a stilbene analog, showcasing a typical application.

-

Ylide Generation in situ: In an Erlenmeyer flask, suspend this compound (1.0 eq) in a solvent such as dichloromethane.

-

Addition of Aldehyde: To this suspension, add 4-pyridinecarboxaldehyde (1.0 eq).

-

Base Addition: Slowly add a solution of a strong base, such as 50% aqueous sodium hydroxide, to the stirring mixture. The formation of the ylide is often indicated by a color change.

-

Reaction: Allow the reaction to stir at room temperature for at least 30 minutes. The product, trans-1,2-bis(4-pyridyl)ethylene, is often insoluble in the reaction mixture and will precipitate out.

-

Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Applications in Drug Discovery and Materials Science

The vinylpyridine moiety, readily installed using this reagent, is a valuable functional group in several scientific domains.

-

Medicinal Chemistry: Stilbenes and their heterocyclic analogues are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[16][17] The synthesis of pyridine-based stilbene analogues is an active area of research for the development of new therapeutic agents.[18] For example, some pyridine-containing stilbenes have shown potent cytotoxic activity against various cancer cell lines.[17]

-

Polymer Science: 4-vinylpyridine, which can be synthesized from the ylide derived from the title compound, is a monomer used in the production of poly(4-vinylpyridine) (P4VP). P4VP and its copolymers have applications as functional coatings, ion-exchange resins, and in the fabrication of advanced materials.[4][19] For instance, copolymers containing vinylpyridine are used in the tire industry to promote adhesion between rubber and reinforcing cords.[5]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Skin Irritation | Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or in a fume hood. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, as the compound is likely hygroscopic.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of complex molecules bearing the versatile pyridyl moiety. Its straightforward synthesis and robust reactivity in the Wittig reaction make it an invaluable reagent for chemists in both academic and industrial research. A comprehensive understanding of its properties, handling, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

Exploring 2-Vinylpyridine's Role in Advanced Polymer Science. (n.d.). Self-assembly behavior of amphiphilic block copolymers has attracted much attention recently. Retrieved from [Link]

-

Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2020). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 25(21), 5228. Retrieved from [Link]

-

Science.gov. (n.d.). hygroscopic salt particles: Topics by Science.gov. Retrieved from [Link]

-

Wang, M., et al. (2021). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology, 55(15), 10479–10487. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. Natural Product Research, 1-6. Retrieved from [Link]

-

Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 11025–11034. Retrieved from [Link]

-

China Quaternary Phosphonium Salts Manufacturers Suppliers Factory. (n.d.). Retrieved from [Link]

-

Varvounis, G., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(3), 505. Retrieved from [Link]

-

OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

-

PubMed. (2023, June 29). Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. Retrieved from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 541-546. Retrieved from [Link]

-

Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and cytotoxic Properties. (n.d.). Retrieved from [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (n.d.). Retrieved from [Link]

-

Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

Synthetic approaches toward stilbenes and their related structures. (n.d.). Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:73870-25-4 | Triphenyl(4-pyridylmethyl)phosphonium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]

-

Pyridine alkaloids with activity in the central nervous system. (n.d.). Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

-

Journal of the American Chemical Society. (2001). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Retrieved from [Link]

-

MDPI. (n.d.). Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. Retrieved from [Link]

-

ChemRxiv. (n.d.). Novel Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's disease. Retrieved from [Link]

-

China Quaternary Phosphonium Salts Supplier & Factory. (n.d.). Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonium. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of pyridinium ylides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for:. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Retrieved from [Link]

-

PubMed. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonium. Retrieved from [Link]

-

PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra and Characteristic Frequencies of Inorganic Ions. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Biological Evaluation of Stilbene Analogues as Hsp90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polysciences.com [polysciences.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. China Quaternary Phosphonium Salts Manufacturers Suppliers Factory [chemkente.com]

- 8. researchgate.net [researchgate.net]

- 9. China Quaternary Phosphonium Salts Supplier & Factory [global.lanyu-chem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. d-nb.info [d-nb.info]

- 14. brainly.com [brainly.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and cytotoxic activity of pyridine-based stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Pyridinylmethyl)triphenylphosphonium chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Pyridinylmethyl)triphenylphosphonium chloride is a quaternary phosphonium salt that has garnered significant attention in organic synthesis, particularly as a key reagent in the Wittig reaction. Its ability to serve as a precursor to a stabilized ylide makes it an invaluable tool for the stereoselective synthesis of vinylpyridines and related derivatives, which are important structural motifs in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its significance in contemporary research and drug development.

Introduction: The Significance of a Versatile Phosphonium Salt

This compound, a stable, solid organic salt, is a cornerstone reagent for chemists engaged in olefination reactions. Its structure, featuring a triphenylphosphine moiety linked to a pyridinylmethyl group, allows for the generation of a phosphonium ylide upon treatment with a base. This ylide is a key intermediate in the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes.[1] The presence of the pyridine ring imparts unique electronic properties to the ylide, influencing its reactivity and the stereochemistry of the resulting alkene products.[2] This guide will delve into the fundamental characteristics of this reagent, providing practical insights for its effective utilization in the laboratory.

Physicochemical Properties: A Comprehensive Data Overview

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. This section outlines the key physicochemical characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for handling, storage, and designing reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₁ClNP | [3][4] |

| Molecular Weight | 389.86 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from general knowledge |

| Melting Point | 254-260 °C | [6] |

| Solubility | Soluble in methanol.[7] Generally soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in less polar solvents. | Inferred from synthesis protocols and general chemical principles |

Chemical Properties and Stability

This compound is a relatively stable compound under ambient conditions, making it convenient to handle and store. It is, however, hygroscopic and should be stored in a dry environment to prevent hydrolysis. The key to its chemical reactivity lies in the acidity of the methylene protons adjacent to the phosphonium center. Deprotonation by a base generates the corresponding phosphonium ylide, the active species in the Wittig reaction. The stability of the resulting ylide is influenced by the electron-withdrawing nature of the pyridyl group, which can affect the stereochemical outcome of the olefination.[2]

Analytical Characterization: Spectroscopic Profile

The structural integrity and purity of this compound can be ascertained through various spectroscopic techniques. Below is a predicted spectroscopic profile based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphonium group and the pyridyl ring. The methylene protons adjacent to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus. The chemical shifts of the pyridyl protons would be influenced by the positive charge on the adjacent nitrogen atom. For a similar compound, benzyltriphenylphosphonium chloride, the methylene protons appear as a doublet at δ 2.28 ppm with a J-coupling of 14 Hz.[8] The aromatic protons typically appear in the range of δ 7.0-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the triphenylphosphine and pyridyl moieties, as well as the methylene carbon. The chemical shift of the methylene carbon will be influenced by the adjacent positively charged phosphorus atom. In related phosphonium salts, the aromatic carbons resonate in the region of δ 110-140 ppm.[9][10]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonium salts. A single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom. For phosphonium salts, the ³¹P chemical shift typically appears in the range of +20 to +40 ppm relative to 85% H₃PO₄.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

P-C stretching: ~1440 cm⁻¹ and ~1110 cm⁻¹

-

C-N stretching (pyridine ring): ~1600 cm⁻¹ and ~1500 cm⁻¹

-

Out-of-plane C-H bending (aromatic): ~900-675 cm⁻¹

These vibrational modes are characteristic of the triphenylphosphonium and pyridyl moieties.[13][14]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a parent ion corresponding to the cationic portion of the molecule, [C₂₄H₂₁NP]⁺. The fragmentation pattern would likely involve the loss of phenyl groups or the pyridinylmethyl group.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward nucleophilic substitution reaction.

Reaction Mechanism

The synthesis proceeds via an Sₙ2 reaction where the nucleophilic triphenylphosphine attacks the electrophilic carbon of 4-(chloromethyl)pyridine hydrochloride. The lone pair of electrons on the phosphorus atom initiates the bond formation with the methylene carbon, displacing the chloride ion.

Caption: Sₙ2 synthesis of this compound.

Experimental Protocol

Materials:

-

4-(Chloromethyl)pyridine hydrochloride

-

Triphenylphosphine (PPh₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous DMF.

-

Add 4-(chloromethyl)pyridine hydrochloride to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the reaction (typically 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling or with the addition of a less polar co-solvent (e.g., diethyl ether).

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a suitable solvent to remove any unreacted starting materials and solvent residues.

-

Dry the product under vacuum to obtain pure this compound.

The Wittig Reaction: Harnessing the Power of the Ylide

The primary application of this compound is in the Wittig reaction to synthesize alkenes.[1]

Ylide Generation and Reaction Mechanism

The phosphonium salt is deprotonated using a strong base to form the corresponding phosphonium ylide. The choice of base is crucial and depends on the acidity of the α-protons. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), or sodium methoxide (NaOMe).

The ylide then reacts with an aldehyde or a ketone. The currently accepted mechanism involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[15] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Caption: General workflow of the Wittig reaction.

Stereoselectivity

The stereochemical outcome of the Wittig reaction (i.e., the E/Z ratio of the resulting alkene) is influenced by the nature of the ylide. Stabilized ylides, such as the one derived from this compound where the negative charge on the ylidic carbon can be delocalized onto the pyridyl ring, generally favor the formation of the (E)-alkene.[2][16] In contrast, non-stabilized ylides typically yield the (Z)-alkene as the major product.

Applications in Drug Development and Medicinal Chemistry

The vinylpyridine moiety is a key structural feature in numerous biologically active molecules. The Wittig reaction using this compound provides a reliable method for introducing this functional group, making it a valuable tool in drug discovery and development. For instance, stilbene derivatives, which can be synthesized using this reagent, have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[17][18] The triphenylphosphonium cation itself has been explored as a mitochondria-targeting group in the design of anticancer agents, suggesting a dual role for such compounds in medicinal chemistry.[19][20][21]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[6] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its stability, ease of preparation, and predictable reactivity in the Wittig reaction make it a preferred choice for the synthesis of a wide array of vinylpyridine derivatives. The insights provided in this technical guide, from its fundamental properties to its practical applications, are intended to empower researchers and scientists to effectively utilize this powerful synthetic tool in their pursuit of novel molecules with potential applications in medicine and materials science.

References

- Triphenyl(2-pyridylmethyl)

-

Maryanoff, B. E., Reitz, A. B., & Duhl-Emswiler, B. A. (1985). Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide. Journal of the American Chemical Society, 107(1), 217–226. [Link]

- Synthesis of Stilbene Deriv

-

31P - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

-

Khan, I., Zaib, S., Batool, S., & Abbas, N. (2016). Synthetic approaches toward stilbenes and their related structures. Journal of the Serbian Chemical Society, 81(12), 1337–1372. [Link]

- Supporting Inform

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Specialty Reagents for Medicinal Chemistry: The Importance of Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

-

The Wittig reaction. (2019, January 9). [Video]. YouTube. [Link]

-

Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts. [Link]

- (p-methylbenzyl)triphenylphosphonium chloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. (URL not available)

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- H-1 NMR Spectrum. (n.d.). (URL not available)

- This compound [73870-25-4]. (n.d.). King-Pharm. (URL not available)

- 31P NMR Chemical Shift of Phosphorous Compounds. (n.d.). (URL not available)

- 13 C NMR Chemical Shift Table.pdf. (n.d.). (URL not available)

- CAS 73870-25-4 this compound. (n.d.). Alfa Chemistry. (URL not available)

-

Wittig Reaction. (n.d.). Wikipedia. Retrieved from [Link]

- CAS#:73870-25-4 | Triphenyl(4-pyridylmethyl)phosphonium chloride. (2025, August 25). Chemsrc. (URL not available)

- 31 P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. (n.d.). TriLink BioTechnologies. (URL not available)

- Phosphorus Ylides. (n.d.). (URL not available)

- P-31 NMR Data for Protonated Triaryl Phosphines. (n.d.).

-

Zheng, J., et al. (2020). Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts. Accounts of Chemical Research, 53(9), 1836–1851. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- (4-chlorobenzyl)triphenylphosphonium chloride(1530-39-8) 1 h nmr. (n.d.). ChemicalBook. (URL not available)

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Methyl triphenyl phosphonium chloride. (2025, July 14). ChemicalBook. (URL not available)

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. (URL not available)

- Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride. (2025, September 20). PubChem. (URL not available)

- Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. (n.d.). MDPI. (URL not available)

- Synthesis of Phosphonium Ylides. (n.d.).

- Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. (2023, September 15). PubMed. (URL not available)

- 13 C-NMR chemical shifts of compounds 1 -8. (n.d.).

- Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. (2023, August 7). PMC - NIH. (URL not available)

- FTIR spectra of a triphenylphosphine, BC, PBC, and b Acid Black 24,... (n.d.).

- Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (n.d.). PubMed Central. (URL not available)

- Triphenyl phosphate. (n.d.). NIST WebBook. (URL not available)

- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific. (URL not available)

- [(methoxymethoxy)methyl]triphenylphosphonium chloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. (URL not available)

- (Methoxymethyl)triphenylphosphonium chloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. (URL not available)

Sources

- 1. youtube.com [youtube.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. This compound [73870-25-4] | King-Pharm [king-pharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS#:73870-25-4 | Triphenyl(4-pyridylmethyl)phosphonium chloride | Chemsrc [chemsrc.com]

- 6. Triphenyl(4-pyridinylmethyl)phosphonium chloride 97 34377-84-9 [sigmaaldrich.com]

- 7. Methyl triphenyl phosphonium chloride | 1031-15-8 [chemicalbook.com]

- 8. H-1 NMR Spectrum [acadiau.ca]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 31P [nmr.chem.ucsb.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (4-Pyridinylmethyl)triphenylphosphonium chloride from Triphenylphosphine

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of (4-Pyridinylmethyl)triphenylphosphonium chloride, a key reagent in synthetic organic chemistry.

Introduction: The Significance of Phosphonium Salts

This compound belongs to the class of phosphonium salts, which are pivotal intermediates in a variety of chemical transformations. Most notably, they are the precursors to phosphorus ylides, the cornerstone of the Nobel Prize-winning Wittig reaction.[1] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones, offering excellent control over the location of the newly formed double bond.[2][3] The pyridinyl moiety in the target molecule introduces a heterocyclic component, making it a valuable building block in medicinal chemistry for the synthesis of complex molecular scaffolds found in many drug molecules.[4][5]

This document will provide a detailed exploration of the synthesis of this compound, beginning with the fundamental chemical principles, followed by a detailed experimental protocol, safety considerations, and characterization techniques.

Section 1: The Underlying Chemistry: A Nucleophilic Attack

The synthesis of this compound from triphenylphosphine and 4-(chloromethyl)pyridine hydrochloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][6]

The Mechanism Unveiled:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the phosphorus atom of triphenylphosphine. This lone pair acts as a potent nucleophile, attacking the electrophilic carbon atom of the chloromethyl group in 4-(chloromethyl)pyridine.[1][6]

-

Transition State: As the phosphorus atom attacks, a transient five-coordinate transition state is formed. In this state, the new phosphorus-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond.

-

Inversion of Stereochemistry: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. However, as the carbon in this reaction is not a stereocenter, this aspect is not observable.

-

Product Formation: The reaction culminates in the displacement of the chloride ion as the leaving group, resulting in the formation of the stable (4-Pyridinylmethyl)triphenylphosphonium cation, with the displaced chloride ion as the counter-ion.[7]

The overall reaction is driven by the formation of the strong phosphorus-carbon bond.

Section 2: A Meticulously Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |

| 4-(Chloromethyl)pyridine hydrochloride | 97% | Sigma-Aldrich, TCI Chemicals |

| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |

| Round-bottom flask with reflux condenser | 250 mL | Standard laboratory glassware |

| Magnetic stirrer and stir bar | Standard laboratory equipment | |

| Heating mantle | Standard laboratory equipment | |

| Buchner funnel and filter paper | Standard laboratory equipment | |

| Schlenk line or nitrogen/argon inlet | For inert atmosphere |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add triphenylphosphine (e.g., 7.0 g).

-

Solvent Addition: Add anhydrous toluene (e.g., 125 mL) to the flask and stir the mixture until the triphenylphosphine is completely dissolved.[8]

-

Addition of the Alkyl Halide: To the stirring solution, add 4-(chloromethyl)pyridine hydrochloride (e.g., 4.8 g).[8]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately 16 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The desired product, this compound, will precipitate out of the solution as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Safety: A Paramount Consideration

A thorough understanding and implementation of safety protocols are crucial for the successful and safe execution of this synthesis.

| Chemical | Hazards | Recommended Precautions |

| Triphenylphosphine | Harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[9][10][11] Causes serious eye damage.[12] | Wear protective gloves, clothing, and eye/face protection.[9] Do not breathe dust. Wash hands thoroughly after handling.[10] |

| 4-(Chloromethyl)pyridine hydrochloride | Harmful if swallowed. Causes severe skin burns and eye damage.[13][14] Corrosive.[13] | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[14] Store in a corrosive resistant container. |

| Toluene | Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves and eye protection. |

General Safety Practices:

-

Always work in a well-ventilated fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Section 4: Characterization: Confirming Success

Once the synthesis is complete, it is essential to confirm the identity and purity of the this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the triphenylphosphonium group and the pyridinyl ring.

-

Methylene Protons: A characteristic doublet for the methylene (-CH₂-) protons adjacent to the phosphorus atom, typically appearing further downfield due to the electron-withdrawing effect of the phosphonium group.[15]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum would show a peak corresponding to the mass of the (4-Pyridinylmethyl)triphenylphosphonium cation.

Melting Point

The melting point of the synthesized compound can be compared to the literature value (166-173 °C for the starting material, 4-(chloromethyl)pyridine hydrochloride) to assess its purity.[16] A sharp melting point close to the literature value is indicative of a pure compound.

Section 5: Applications in the Field

This compound is a versatile reagent with numerous applications in organic synthesis and medicinal chemistry.

-

Wittig Reaction: As previously mentioned, its primary application is as a precursor to the corresponding phosphorus ylide for the Wittig reaction, enabling the synthesis of vinylpyridines.[2]

-

Synthesis of Heterocycles: The pyridinyl moiety makes it a valuable synthon for the construction of more complex heterocyclic systems.

-

Medicinal Chemistry: The incorporation of the pyridine ring is a common strategy in drug design, and this reagent provides a direct route to introduce this functional group.[4][5]

Conclusion

The synthesis of this compound from triphenylphosphine is a robust and reliable procedure that provides access to a valuable synthetic intermediate. By understanding the underlying chemical principles, adhering to a detailed experimental protocol, and prioritizing safety, researchers can confidently prepare this important reagent for a wide range of applications in organic synthesis and drug discovery.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Wittig Reaction. Retrieved from [Link]

-

CPAChem. (2024, March 5). Safety data sheet. Retrieved from [Link]

-

Szabo-Scandic. (2023, April 20). Safety Data Sheet. Retrieved from [Link]

-

NPTEL Archive. (n.d.). 5.4.1 Wittig Reaction. Retrieved from [Link]

-

ChemTube 3D. (n.d.). Wittig reaction (Phosphonium Ylid formation). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

Synnovator. (n.d.). Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride: A Versatile Reagent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of triphenylphosphonium chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Specialty Reagents for Medicinal Chemistry: The Importance of Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of triphenyl(triphenylmethyl)phosphonium chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). H-1 NMR Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN103275123A - Preparation method of triphenylmethylphosphonium chloride.

-

PubChem. (n.d.). Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Retrieved from [Link]

-

SpectraBase. (n.d.). (p-methylbenzyl)triphenylphosphonium chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. prepchem.com [prepchem.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. acadiau.ca [acadiau.ca]

- 16. 4-(クロロメチル)ピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure and Characterization of Triphenyl(4-pyridinylmethyl)phosphonium Chloride

<_ A_-->

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(4-pyridinylmethyl)phosphonium chloride is a quaternary phosphonium salt of significant interest in organic synthesis. As a precursor to phosphorus ylides for Wittig reactions and as a phase-transfer catalyst, a thorough understanding of its structural features and a robust analytical characterization are paramount for its effective application.[1][2][3] This guide provides a comprehensive overview of the essential analytical techniques employed to confirm the identity, purity, and detailed structure of this compound. We will delve into the principles, experimental protocols, and data interpretation for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended to serve as a practical resource for scientists engaged in the synthesis, quality control, and application of this versatile reagent.

Molecular Structure and Physicochemical Properties

Triphenyl(4-pyridinylmethyl)phosphonium chloride is an organic salt consisting of a positively charged phosphonium cation and a chloride anion. The cation features a central phosphorus atom bonded to three phenyl groups and one 4-pyridinylmethyl group. The nitrogen atom in the pyridine ring can also be protonated, leading to a hydrochloride salt form, which is common for this compound.[4][5]

Molecular Structure Diagram:

Caption: Molecular structure of the triphenyl(4-pyridinylmethyl)phosphonium cation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁ClNP (Chloride) or C₂₄H₂₂Cl₂NP (Hydrochloride) | [4][6] |

| Molecular Weight | 389.87 g/mol (Chloride) or 426.32 g/mol (Hydrochloride) | [4][6] |

| Appearance | Solid | [4] |

| Melting Point | 254-260 °C | [4] |

| CAS Number | 73870-25-4 (Chloride) or 34377-84-9 (Hydrochloride) | [4][7] |

Synthesis Overview

The synthesis of triphenyl(4-pyridinylmethyl)phosphonium chloride is typically achieved through a straightforward nucleophilic substitution reaction. Triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of 4-(chloromethyl)pyridine. The reaction is often carried out in a suitable solvent like acetone or acetonitrile, and may require heating under pressure to proceed to completion.[8][9][10]

Reaction Scheme: (C₆H₅)₃P + ClCH₂C₅H₄N → [(C₆H₅)₃PCH₂C₅H₄N]⁺Cl⁻

This synthetic route is efficient, and the resulting phosphonium salt can often be isolated in high purity by filtration and washing, or by recrystallization if necessary.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of triphenyl(4-pyridinylmethyl)phosphonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. ³¹P is a sensitive nucleus, and a spectrum can often be obtained with a moderate number of scans.[11] Chemical shifts are referenced externally to 85% H₃PO₄.[11]

Data Interpretation:

-

¹H NMR: The proton spectrum will show distinct signals for the aromatic protons of the triphenylphosphine and pyridinyl groups, as well as a characteristic signal for the methylene (-CH₂-) bridge. The integration of these signals should correspond to the number of protons in each environment. Coupling between the phosphorus atom and the methylene protons (²JPH) is a key diagnostic feature.

-

¹³C NMR: The carbon spectrum will display signals for all unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, aliphatic). Carbon-phosphorus coupling (JCP) can be observed for the carbons of the phenyl groups and the methylene bridge.

-

³¹P NMR: The phosphorus spectrum will exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of quaternary phosphonium salts.[12]

Table 2: Expected NMR Data (Illustrative)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.6-8.8 | d | Pyridinyl (ortho to N) |

| ¹H | ~7.6-7.9 | m | Triphenyl |

| ¹H | ~7.4-7.5 | d | Pyridinyl (meta to N) |

| ¹H | ~5.6-5.8 | d | -CH₂- (Methylene bridge) |

| ¹³C | ~150 | s | Pyridinyl (ortho to N) |

| ¹³C | ~128-135 | m | Triphenyl |

| ¹³C | ~124 | s | Pyridinyl (meta to N) |

| ¹³C | ~118 (d, ¹JPC) | d | Triphenyl (ipso-carbon) |

| ¹³C | ~30 (d, ¹JPC) | d | -CH₂- (Methylene bridge) |

| ³¹P | ~20-25 | s | P⁺ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the phosphonium cation and to confirm the overall molecular formula. Electrospray ionization (ESI) is the preferred technique for this ionic compound.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure accurate mass measurement.

Data Interpretation:

The ESI mass spectrum will show a prominent peak corresponding to the mass of the triphenyl(4-pyridinylmethyl)phosphonium cation, [M]⁺. The measured mass-to-charge ratio (m/z) should match the calculated exact mass of the cation.

-

Expected m/z: C₂₄H₂₁NP⁺

-

Calculated Exact Mass: 354.1411

The presence of this ion at the correct m/z provides strong evidence for the identity of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and valuable technique for identifying the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (methylene) |

| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1440 | P-C stretch | P-Phenyl vibration[13] |

| ~1110 | P-C stretch | P-Phenyl vibration[13] |

| ~750, ~690 | C-H bend | Monosubstituted benzene |

The presence of these characteristic bands provides corroborating evidence for the proposed structure.

Integrated Characterization Workflow

For robust and reliable characterization, it is essential to employ these techniques in a logical and integrated workflow.

Caption: Integrated workflow for the characterization of triphenyl(4-pyridinylmethyl)phosphonium chloride.

Conclusion

The comprehensive characterization of triphenyl(4-pyridinylmethyl)phosphonium chloride is crucial for its successful application in research and development. By employing a combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, researchers can confidently verify the structure, confirm the identity, and assess the purity of this important synthetic reagent. The protocols and interpretive guidelines presented in this technical guide provide a solid framework for the rigorous analysis of this and related phosphonium salts.

References

-

Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides. The Journal of Organic Chemistry, ACS Publications, 31 Mar. 2021, [Link].

-

Chapter 3: Phosphonium salts and P-ylides. Royal Society of Chemistry, 10 Mar. 2014, [Link].

-

Phosphonium,triphenyl(4-pyridinylmethyl)-, chloride, hydrochloride (1:1:1). Chemsrc, 27 Aug. 2025, [Link].

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. ResearchGate, [Link].

-

Supplementary Information. The Royal Society of Chemistry, [Link].

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data, [Link].

-

31P NMR Chemical Shift of Phosphorous Compounds. [Source for general 31P shifts], [Link].

- Preparation method of triphenylmethylphosphonium chloride.

- Ethyl triphenyl phosphonium chloride preparation method.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. alfachemic.com [alfachemic.com]

- 4. Triphenyl(4-pyridinylmethyl)phosphonium chloride 97 34377-84-9 [sigmaaldrich.com]

- 5. CAS#:34377-84-9 | Phosphonium,triphenyl(4-pyridinylmethyl)-, chloride, hydrochloride (1:1:1) | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (4-Pyridinylmethyl)triphenylphosphonium chloride [73870-25-4] | King-Pharm [king-pharm.com]

- 8. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

- 10. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

The Wittig Reaction with (4-Pyridinylmethyl)triphenylphosphonium chloride: A Mechanistic and Practical Guide

This technical guide provides an in-depth exploration of the Wittig reaction utilizing (4-Pyridinylmethyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, provides field-proven experimental protocols, and offers insights into the nuanced reactivity of this versatile phosphonium salt.

Introduction: The Strategic Importance of the Wittig Reaction in Amine-Containing Scaffold Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and highly specific method for the formation of carbon-carbon double bonds.[1][2] Its ability to convert aldehydes and ketones into alkenes with predictable regioselectivity makes it an invaluable tool in the construction of complex molecular architectures.[1] The use of heteroaromatic phosphonium salts, such as this compound, further extends the utility of this reaction, enabling the direct incorporation of nitrogen-containing heterocycles into target molecules. This is of particular significance in medicinal chemistry, where the pyridine moiety is a prevalent structural motif in a vast array of therapeutic agents.[3]

This guide will delve into the specific mechanism of action of this compound, from the synthesis of the salt and the generation of the corresponding ylide to its reaction with carbonyl compounds and the factors governing the stereochemical outcome.

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. Typically, it involves the reaction of 4-(chloromethyl)pyridine with triphenylphosphine.[4]

Experimental Protocol: Synthesis of this compound[4]

-

Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 4-(chloromethyl)pyridine hydrochloride (commercially available, or prepared from 4-pyridinemethanol) and an equimolar amount of triphenylphosphine.

-

Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF), to the flask.

-

Reaction Conditions: Heat the reaction mixture with stirring in an oil bath at 80 °C for 45 minutes.

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization. If precipitation is slow, scratching the inside of the flask with a glass rod can initiate the process.

-

Isolation: Collect the precipitated product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The Heart of the Reaction: Ylide Formation and Stability

The active nucleophile in the Wittig reaction is the phosphorus ylide, which is generated by the deprotonation of the phosphonium salt with a strong base.[1]

The stability of the ylide is a critical factor that dictates its reactivity and the stereochemical outcome of the Wittig reaction. Ylides are generally classified into three categories:

-

Stabilized Ylides: These possess an electron-withdrawing group (e.g., ester, ketone) on the carbanion, which delocalizes the negative charge and increases the stability of the ylide.

-

Unstabilized Ylides: These have alkyl or hydrogen substituents on the carbanion and are highly reactive.

-

Semi-stabilized Ylides: These have an aryl or vinyl group on the carbanion, which provides moderate stabilization through resonance.

The ylide derived from this compound falls into the category of a semi-stabilized ylide . The 4-pyridinyl group acts as an electron-withdrawing group, delocalizing the negative charge of the carbanion through resonance. This is supported by the positive Hammett σ-value for the 4-pyridyl substituent.[5]

The Wittig Reaction Mechanism: A Step-by-Step Analysis

The generally accepted mechanism for the Wittig reaction under salt-free conditions involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[2]

Stereoselectivity: The Role of the Semi-stabilized Ylide

For semi-stabilized ylides like (4-pyridinylmethyl)triphenylphosphorane, the initial cycloaddition step is often reversible. This allows for equilibration between the diastereomeric oxaphosphetane intermediates. The thermodynamic stability of these intermediates then dictates the E/Z ratio of the resulting alkene. Generally, the oxaphosphetane leading to the (E)-alkene is more stable due to reduced steric interactions between the substituents. Consequently, Wittig reactions with semi-stabilized ylides often yield a mixture of (E)- and (Z)-isomers, with a preference for the (E)-isomer under thermodynamic control.[2][6] However, the selectivity can be influenced by reaction conditions such as the nature of the base, solvent, and temperature.[2]

Practical Application: Synthesis of trans-1,2-bis(4-pyridyl)ethylene

A common application of this compound is in the synthesis of trans-1,2-bis(4-pyridyl)ethylene, a valuable building block in coordination chemistry and materials science.

Experimental Protocol: Synthesis of trans-1,2-bis(4-pyridyl)ethylene[4]

-

Ylide Generation in situ: In a 125 mL Erlenmeyer flask, suspend this compound in dichloromethane.

-

Aldehyde Addition: Add 4-pyridinecarboxaldehyde to the suspension with stirring.

-

Base Addition: Slowly add a cold aqueous solution of sodium hydroxide to the reaction mixture.

-

Reaction: Stir the biphasic mixture vigorously for 30 minutes at room temperature. The ylide is generated in the aqueous phase and reacts with the aldehyde in the organic phase.

-

Product Precipitation: The trans-isomer of 1,2-bis(4-pyridyl)ethylene is typically less soluble and precipitates from the reaction mixture.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization.

| Reactant | Molar Equiv. |

| This compound | 1.0 |

| 4-Pyridinecarboxaldehyde | 1.0 |

| Sodium Hydroxide | Excess |

| Dichloromethane | Solvent |

Table 1: Typical reaction conditions for the synthesis of trans-1,2-bis(4-pyridyl)ethylene.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent for the synthesis of vinylpyridines and related structures via the Wittig reaction. Its semi-stabilized ylide character allows for a degree of control over the stereochemical outcome of the reaction, although often resulting in mixtures of E/Z isomers. A thorough understanding of the reaction mechanism and the influence of reaction parameters is crucial for optimizing reaction conditions to favor the desired isomer. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to employ this powerful synthetic tool in their drug discovery and development endeavors. Further research into the development of more stereoselective Wittig reactions involving pyridyl-substituted phosphonium ylides remains an active and important area of investigation.

References

-

The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). Retrieved from [Link]

-

Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- Gao, Y., et al. (2022).

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- Abd-Ella, A. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(4), 337-368.

-

NRO-Chemistry. (2024, December 16). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO [Video]. YouTube. [Link]

- Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(53), 33355-33381.

- Jiangsu Ya Tai Chemical Co Ltd. (2014). Method for preparing 2-vinylpyridine. CN104016905A.

-

Experiment 8: Wittig Reaction. (n.d.). Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Stilbenes.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Hu, Y., et al. (2020). Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts. Accounts of Chemical Research, 53(9), 1856–1870.

-

Wikipedia contributors. (2024, October 26). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved 22:38, January 7, 2026, from [Link]

- Singh, P., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

- Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2405.

- Matt, C., et al. (2023). Synthesis of Phosphonium Ylides. In Comprehensive Organic Synthesis (pp. 601-648). Elsevier.

- Beraldo, H., et al. (2003). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Journal of Molecular Structure, 650(1-3), 113-121.

- G.S.C. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Scaffolds I (pp. 387-434). Springer.

Sources

The Pivotal Role of Pyridylphosphonium Ylides in Modern Organic Synthesis: A Technical Guide

This guide provides an in-depth exploration of pyridylphosphonium ylides, versatile and powerful reagents in the synthetic organic chemist's toolkit. We will delve into their synthesis, fundamental reactivity, and diverse applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices, ensuring a robust and trustworthy understanding of these critical synthetic intermediates.

Introduction: The Unique Chemistry of Pyridylphosphonium Ylides

Pyridylphosphonium ylides are a class of phosphorus ylides characterized by a pyridyl group attached to the phosphonium moiety. These neutral, dipolar molecules possess a carbanion adjacent to a positively charged phosphorus atom, making them potent nucleophiles.[1] Their true significance lies in the interplay between the classic reactivity of phosphonium ylides and the electronic properties of the pyridine ring. This duality allows for a range of transformations, from traditional olefination reactions to novel dearomatization-functionalization strategies that are invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][3][4]

The general structure of a phosphonium ylide involves a resonance between the ylide and ylene forms, although the zwitterionic ylide form is the major contributor. The nature of the substituents on the carbanionic carbon dictates the ylide's stability and reactivity. Electron-withdrawing groups stabilize the ylide through resonance, leading to "stabilized ylides," while alkyl or aryl groups result in more reactive "non-stabilized" or "semi-stabilized" ylides.[5][6]

Synthesis of Pyridylphosphonium Ylides: A Two-Step Approach

The preparation of pyridylphosphonium ylides is a generally straightforward two-step process, beginning with the formation of a pyridylphosphonium salt, followed by deprotonation to generate the ylide.

Preparation of Pyridylphosphonium Salts

The synthesis of the precursor phosphonium salts is typically achieved via an SN2 reaction between a phosphine, most commonly triphenylphosphine, and a suitable pyridyl halide or a pyridine derivative activated for nucleophilic attack.[1][7] The choice of starting materials is crucial and can be tailored to introduce the desired substitution pattern on the resulting ylide. For instance, direct C-H functionalization of pyridines can be used to introduce the phosphonium group at specific positions, such as the 4-position.[3]

Alternatively, methods involving the activation of pyridines with agents like trifluoromethanesulfonic anhydride (Tf₂O) can facilitate the synthesis of pyridyl phosphonium salts.[8]

Typical Experimental Protocol: Synthesis of a Pyridylphosphonium Salt

-

To a solution of the appropriate halo-pyridine (1.0 eq.) in anhydrous toluene (5 mL/mmol) is added triphenylphosphine (1.1 eq.).

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold diethyl ether and dried under vacuum to afford the desired pyridylphosphonium salt.

-

Characterization is performed using ¹H NMR, ³¹P NMR, and mass spectrometry.

Generation of the Ylide

The phosphonium salt, possessing an acidic proton on the α-carbon, is treated with a suitable base to generate the ylide. The choice of base is critical and depends on the acidity of the phosphonium salt, which is influenced by the substituents.

-

Strong Bases: For non-stabilized ylides derived from alkyl-substituted phosphonium salts, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required.[7] These reactions are typically performed in anhydrous, aprotic solvents like THF or diethyl ether under an inert atmosphere.

-

Weaker Bases: For stabilized ylides, which have more acidic α-protons due to the presence of electron-withdrawing groups, weaker bases such as alkoxides (e.g., sodium ethoxide) or even carbonates can be sufficient.[9]

The generated ylides, particularly the non-stabilized variants, are often highly reactive and moisture-sensitive and are therefore typically used in situ without isolation.[5]

Core Reactivity and Mechanistic Insights

Pyridylphosphonium ylides are engaged in a variety of synthetically useful transformations, each governed by distinct mechanistic principles.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The most prominent application of phosphonium ylides is the Wittig reaction, which converts aldehydes and ketones into alkenes.[6][10] The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate subsequently decomposes to yield the alkene and a stable phosphine oxide, the latter being the thermodynamic driving force for the reaction.[6]